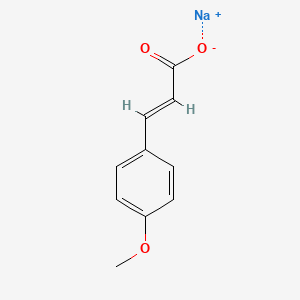

Sodium p-methoxycinnamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

7340-42-3 |

|---|---|

Molecular Formula |

C10H9NaO3 |

Molecular Weight |

200.17 g/mol |

IUPAC Name |

sodium;(E)-3-(4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C10H10O3.Na/c1-13-9-5-2-8(3-6-9)4-7-10(11)12;/h2-7H,1H3,(H,11,12);/q;+1/p-1/b7-4+; |

InChI Key |

VOKPJLHFFYVQNS-KQGICBIGSA-M |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)[O-].[Na+] |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)[O-].[Na+] |

Related CAS |

830-09-1 (Parent) |

Origin of Product |

United States |

Contextualization Within Cinnamate Derivatives Research

Cinnamic acid and its derivatives are a significant class of naturally occurring compounds found widely in the plant kingdom, including in fruits, vegetables, and herbs like cinnamon. jocpr.combeilstein-journals.org They form a core part of the shikimate and phenylpropanoid pathways, which are fundamental biochemical routes for the synthesis of numerous aromatic compounds in plants. jocpr.com The basic structure of cinnamic acid, featuring a benzene (B151609) ring, a vinyl group, and a carboxylic acid functional group, allows for numerous substitutions and modifications, leading to a vast array of derivatives with a wide spectrum of biological activities. nih.govnih.gov

Research into cinnamate (B1238496) derivatives is extensive, driven by their potential applications in pharmaceuticals, cosmetics, and the food industry. jocpr.commdpi.com These compounds are investigated for a multitude of biological effects, including antioxidant, antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. jocpr.comnih.govnih.gov The specific activity of a cinnamate derivative is often influenced by the nature and position of substituent groups on the benzene ring. jocpr.com For instance, the presence of a methoxy (B1213986) group (-OCH3) at the para-position, as seen in p-methoxycinnamic acid and its salt, is a key structural feature that researchers study to understand its influence on the compound's chemical and biological behavior. uns.ac.id The ester form, ethyl p-methoxycinnamate, is a major constituent of the essential oil from Kaempferia galanga (aromatic ginger) and has been a subject of significant research. nih.govupi.eduyarsi.ac.id The hydrolysis of this ester yields p-methoxycinnamic acid, which can then be converted to its sodium salt. uns.ac.idupi.edu

Scope and Significance of Academic Investigations Pertaining to Sodium P Methoxycinnamate

Academic investigations into Sodium p-methoxycinnamate and its parent acid, p-methoxycinnamic acid (p-MCA), are significant due to the compound's demonstrated biological potential and its role as a derivative of a widely studied natural product. mdpi.comresearchgate.net The water solubility of the sodium salt form, compared to the acid or its esters, makes it a subject of interest for various formulation and application studies. uns.ac.idresearchgate.net

The significance of these investigations lies in several key areas:

Understanding Structure-Activity Relationships: By studying p-MCA and its derivatives, researchers aim to elucidate how the methoxy (B1213986) group and the salt formation influence biological activity compared to other cinnamates like caffeic acid or ferulic acid. jocpr.comnih.gov This fundamental knowledge is crucial for the rational design of new molecules with enhanced or specific therapeutic properties. beilstein-journals.org

Exploring Natural Product Chemistry: Much of the research stems from the natural occurrence of related esters, like ethyl p-methoxycinnamate and octyl p-methoxycinnamate, in medicinal plants and their use in commercial products. nih.govmdpi.comwikipedia.org Investigating the hydrolyzed acid and its salt helps to fully characterize the bioactive components and potential applications of these natural sources.

Potential Therapeutic and Industrial Applications: Research has highlighted p-MCA's potential as an antioxidant, anticancer, anti-inflammatory, and antidiabetic agent. uns.ac.idmdpi.comresearchgate.net Studies into its salt form are a logical progression, exploring its utility in systems where aqueous solubility is a factor. For example, studies have looked at the formation of inclusion complexes with cyclodextrins to enhance the solubility and stability of p-MCA. researchgate.net

Overview of Key Research Areas for Sodium P Methoxycinnamate

Established Synthetic Pathways for p-Methoxycinnamic Acid and its Esters

Several classical organic reactions have been adapted for the synthesis of p-methoxycinnamic acid and its esters. These methods, while foundational, each present distinct advantages and challenges.

Perkin Reaction-Based Synthesis

The Perkin reaction is a well-established method for synthesizing cinnamic acid and its derivatives. uns.ac.id This reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid as a weak base. For the synthesis of p-methoxycinnamic acid, p-methoxybenzaldehyde is reacted with acetic anhydride, using anhydrous sodium acetate (B1210297) as a catalyst. uns.ac.idijrpr.com

The process is considered straightforward, and the starting materials are readily available. uns.ac.id However, conventional Perkin reactions often require high temperatures and prolonged reaction times, which can lead to side reactions and reduced yields. ijrpr.com To address these limitations, modifications such as ultrasound-assisted synthesis have been explored. One study reported the synthesis of p-methoxycinnamic acid by reacting p-methoxybenzaldehyde with acetic anhydride and sodium acetate in a sonicator at 50°C for 60 minutes. uns.ac.iduns.ac.id While this method offers a more energy-efficient alternative, the reported yield was 2.09%. uns.ac.iduns.ac.id

Table 1: Perkin Reaction for p-Methoxycinnamic Acid Synthesis

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| p-Methoxybenzaldehyde, Acetic anhydride | Sodium acetate | Sonication, 50°C, 60 min | 2.09% | uns.ac.iduns.ac.id |

| p-Methoxybenzaldehyde, Acetic anhydride | Sodium acetate | High temperature (e.g., 180°C) | <70% | google.com |

Knoevenagel Condensation Approaches

The Knoevenagel condensation is another prominent method for the synthesis of p-methoxycinnamic acid. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. For p-methoxycinnamic acid synthesis, p-methoxybenzaldehyde is reacted with malonic acid. google.comresearchgate.net

This method is often favored for its higher yields compared to the Perkin reaction. A study utilizing a sonochemical approach, reacting p-methoxybenzaldehyde, malonic acid, and β-alanine in pyridine (B92270) at 60°C for 60 minutes, reported a high yield of 92.71%. researchgate.net The use of pyridine as a solvent, however, can be a drawback due to its unpleasant odor and toxicity, making it less suitable for large-scale industrial production. google.com The catalyst and solvent system can be varied; for instance, piperidine (B6355638) can be used as a catalyst. google.com

Table 2: Knoevenagel Condensation for p-Methoxycinnamic Acid Synthesis

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| p-Methoxybenzaldehyde, Malonic acid | β-alanine/Pyridine | Sonication, 60°C, 60 min | 92.71% | researchgate.net |

| p-Methoxybenzaldehyde, Malonic acid | Piperidine/Pyridine | - | - | google.com |

Aldol Condensation Variants

Aldol condensation reactions, particularly the Claisen-Schmidt variant, provide another route to p-methoxycinnamic acid esters. The Claisen-Schmidt reaction involves the condensation of an aldehyde or ketone that lacks an alpha-hydrogen with an enolizable carbonyl compound. uinjkt.ac.id In this context, p-methoxybenzaldehyde can be reacted with an acetate ester, such as methyl acetate or ethyl acetate, in the presence of a strong base like sodium methoxide (B1231860) or potassium methoxide. google.com This initially produces the corresponding p-methoxycinnamic acid ester, which can then be saponified and acidified to yield p-methoxycinnamic acid. google.com

Enzymatic Synthesis Protocols for p-Methoxycinnamate Esters

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing p-methoxycinnamate esters. Lipases are commonly employed as biocatalysts for these reactions, which can be conducted under milder conditions. mdpi.com These protocols often involve either the direct esterification of p-methoxycinnamic acid with an alcohol or the transesterification of an existing p-methoxycinnamate ester.

For instance, octyl methoxycinnamate (OMC), a widely used sunscreen agent, has been synthesized by the direct esterification of p-methoxycinnamic acid with 2-ethylhexanol using immobilized lipase (B570770) B from Candida antarctica (Novozym 435). nih.gov This reaction achieved a 90% conversion within 24 hours at 80°C. nih.gov Another study using lipase from Rhizopus oryzae reported a 91.3% conversion to OMC in cyclooctane (B165968) at 45°C after 96 hours, resulting in a high isolated yield of 88.6%. nih.govmdpi.com

Transesterification is also a viable enzymatic route. Natural ethyl p-methoxycinnamate can be converted to higher p-methoxycinnamic acid esters, such as isoamyl p-methoxycinnamate, through enzymatic transesterification with natural alcohols. google.com For example, the conversion of ethyl p-methoxycinnamate with isoamyl alcohol using Novozym 435 in n-hexane at 30°C reached 91% conversion after 7 days. google.com

Table 3: Enzymatic Synthesis of p-Methoxycinnamate Esters

| Reaction Type | Reactants | Biocatalyst | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Direct Esterification | p-Methoxycinnamic acid, 2-Ethylhexanol | Novozym 435 | 80°C | 90% conversion | nih.gov |

| Direct Esterification | p-Methoxycinnamic acid, 2-Ethylhexanol | Rhizopus oryzae lipase | Cyclooctane, 45°C, 96 h | 88.6% yield | nih.govmdpi.com |

| Transesterification | Ethyl p-methoxycinnamate, Isoamyl alcohol | Novozym 435 | n-Hexane, 30°C, 7 days | 91% conversion | google.com |

Conversion to this compound: Salt Formation Processes

The conversion of p-methoxycinnamic acid to its sodium salt, this compound, is a straightforward acid-base neutralization reaction. This process is typically carried out after the initial synthesis of the acid.

In one documented procedure following a Perkin reaction, the crude reaction mixture is treated with a base, such as sodium carbonate, to form the sodium salt of p-methoxycinnamate, which is soluble in water. uns.ac.idgoogle.com This allows for the separation of unreacted starting materials, like p-anisaldehyde, by extraction with an organic solvent such as diethyl ether. uns.ac.id The aqueous phase containing the this compound is then acidified, typically with a strong acid like hydrochloric acid (HCl), to a pH of about 2. uns.ac.id This acidification step protonates the carboxylate, causing the less soluble p-methoxycinnamic acid to precipitate out of the solution, allowing for its isolation. uns.ac.idchegg.com To obtain the solid sodium salt, the purified p-methoxycinnamic acid would then be reacted with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, followed by removal of the solvent.

Advanced Synthetic Strategies and Process Optimization

Research continues to focus on developing more efficient, sustainable, and scalable synthetic methods for p-methoxycinnamic acid and its derivatives. These advanced strategies often aim to overcome the limitations of traditional methods, such as harsh reaction conditions, low yields, and the use of hazardous reagents.

One area of advancement is the use of sonochemistry, or ultrasound-assisted synthesis, which has been applied to both the Perkin and Knoevenagel reactions. uns.ac.idresearchgate.net Ultrasonic irradiation can accelerate reaction rates by inducing acoustic cavitation, which creates localized high-pressure and high-temperature zones, facilitating the breaking of chemical bonds. researchgate.net

Another strategy involves the optimization of reaction conditions and catalyst systems. For example, in the Knoevenagel condensation, research has focused on finding optimal temperatures to maximize yield. researchgate.net In the Perkin reaction, while sonication has been explored, further optimization of reaction time and temperature may be necessary to improve the low reported yields. researchgate.net

The development of novel catalytic systems is also a key area of research. This includes the use of more environmentally friendly and recyclable catalysts. beilstein-journals.org For industrial-scale production, moving away from toxic solvents like pyridine in the Knoevenagel reaction is a significant goal. google.com

Furthermore, process optimization in the purification steps is crucial. For instance, in some Knoevenagel reaction protocols, the p-methoxycinnamic acid product can be isolated by simple filtration after cooling the reaction mixture, and the filtrate containing the catalyst and solvent can potentially be recycled for subsequent batches. google.com Such strategies are vital for improving the economic and environmental sustainability of the synthesis.

One-Pot Synthesis Techniques

One-pot synthesis offers an efficient and economical approach to producing p-methoxycinnamate esters. A notable example is the one-pot preparation of isooctyl p-methoxycinnamate. This process involves a transesterification reaction between methyl acetate and isooctyl alcohol, catalyzed by a small amount of p-toluenesulfonic acid, to form isooctyl acetate. Subsequently, a condensation reaction with p-methoxybenzaldehyde, catalyzed by sodium methoxide, yields the final product. google.com This method is advantageous as it avoids the use of additional solvents, generates no wastewater, and results in high product yields of over 97%. google.com

Another one-pot approach involves the reaction of p-methoxybenzaldehyde and acetic anhydride, catalyzed by acetate, through a Perkin condensation. This is followed by salt formation with sodium carbonate and acidification to produce p-methoxycinnamic acid, which is then esterified with isooctyl alcohol. google.com

Catalytic Methodologies (e.g., Palladium-Catalyzed Couplings, Supramolecular Catalysis)

Catalytic methods are pivotal in the synthesis of p-methoxycinnamates, with palladium-catalyzed reactions being particularly prominent. The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is a well-established method for forming the cinnamate (B1238496) structure. evitachem.comsmolecule.com For instance, methyl 4-methoxycinnamate can be synthesized by reacting 4-iodoanisole (B42571) with methyl acrylate (B77674) in the presence of a palladium catalyst. beilstein-journals.orggoogle.com Innovations in this area include the use of supported palladium catalysts, such as palladium on carbon (Pd/C), which are more easily recovered and reused compared to homogeneous catalysts. google.comgoogle.com The efficiency of these reactions can be enhanced by using co-catalysts and phase transfer catalysts like N-methyl-pyrrolidone and polyethylene (B3416737) glycol 600. google.com

Recent advancements have focused on developing more sustainable catalytic systems. Palladium nanoparticles (PdNPs) have gained attention due to their high surface area-to-volume ratio and unique catalytic properties. mdpi.compreprints.org These nanoparticles can be supported on various materials, including polydopamine-functionalized mixed metal oxides and covalent organic frameworks, leading to highly efficient and reusable catalysts for Heck and Suzuki-Miyaura cross-coupling reactions. mdpi.compreprints.orgnih.gov

Supramolecular catalysis has also been explored. For example, the synthesis of p-methoxycinnamate can be achieved through the synergistic catalysis of small molecule free guanidine (B92328) and N-methyl-2-pyrrolidone (NMP). patsnap.com This method offers benefits such as low cost, short reaction times, and convenient operation. patsnap.com

Solvent-Mediated Synthesis and Green Chemistry Considerations

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly synthetic routes for p-methoxycinnamates. This includes the use of greener solvents and solvent-free conditions.

Solvent-mediated polymorphism has been investigated to enhance the physicochemical properties of ethyl p-methoxycinnamate (EPMC), such as its solubility. samipubco.comsamipubco.com Recrystallization of EPMC from different solvents, including non-polar solvents like n-hexane, has been shown to produce different crystal habits with improved solubility. samipubco.comsamipubco.com The formation of cocrystals, for instance with succinic acid, using methods like solvent evaporation or microwave irradiation, also leads to enhanced solubility and dissolution rates. sciencetechindonesia.com

Enzymatic synthesis represents a key green chemistry approach. Lipase-mediated esterification of p-methoxycinnamic acid with alcohols like 2-ethylhexanol offers a green alternative to chemical methods. nih.govresearchgate.net These reactions, often carried out in organic solvents like cyclo-octane or under solventless conditions, can achieve high yields and the enzymes can be reused. nih.govresearchgate.netmdpi.com For example, the use of Rhizopus oryzae lipase for the synthesis of 2-ethylhexyl-p-methoxycinnamate resulted in a 91.3% yield. nih.govresearchgate.net

The use of supercritical carbon dioxide (scCO2) as a reaction medium in continuous flow systems for the Heck reaction further exemplifies green synthesis. beilstein-journals.org This approach simplifies the work-up procedure and enhances the green credentials of the reaction by eliminating the need for hazardous organic solvents. beilstein-journals.org

Design and Synthesis of p-Methoxycinnamate Analogues and Derivatives

The structural framework of p-methoxycinnamic acid serves as a versatile scaffold for the synthesis of a wide array of analogues and derivatives with diverse applications. These modifications are primarily aimed at enhancing properties such as UV absorption, biological activity, and solubility.

Esterification Derivatives (e.g., Ethyl, Methyl, Octyl p-methoxycinnamate)

Esterification is a common strategy to produce various p-methoxycinnamate derivatives. These esters are widely used as UV filters in sunscreens and cosmetics. rasayanjournal.co.in

Ethyl p-methoxycinnamate (EPMC) can be synthesized through the esterification of p-methoxycinnamic acid with ethanol (B145695). researchgate.net It is also a major natural product isolated from the rhizome of Kaempferia galanga. rasayanjournal.co.inugm.ac.id EPMC itself serves as a starting material for other derivatives. rasayanjournal.co.in

Methyl p-methoxycinnamate is obtained by the formal condensation of the carboxyl group of 4-methoxycinnamic acid with methanol (B129727). smolecule.comchemicalbook.com It can be synthesized via the Heck reaction of an aryl halide with methyl acrylate or through conventional esterification. evitachem.comsmolecule.com

Octyl p-methoxycinnamate (OMC) , also known as ethylhexyl methoxycinnamate, is a widely used UVB-absorbing compound. nih.govwikipedia.org It can be synthesized by the esterification of p-methoxycinnamic acid with 2-ethylhexanol. google.comnih.gov An alternative route is the transesterification of EPMC with octanol, which can be more efficient than direct esterification. rasayanjournal.co.inchemoprev.org This reaction can be catalyzed by acids like sulfuric acid or through enzymatic processes. nih.govchemoprev.org

| Derivative | Starting Materials | Synthetic Method | Catalyst | Yield | Reference(s) |

| Ethyl p-methoxycinnamate | p-methoxycinnamic acid, ethanol | Esterification | - | 82% | researchgate.net |

| Methyl p-methoxycinnamate | 4-iodoanisole, methyl acrylate | Heck Reaction | Palladium | - | beilstein-journals.orggoogle.com |

| Octyl p-methoxycinnamate | p-methoxycinnamic acid, 2-ethylhexanol | Esterification (enzymatic) | Rhizopus oryzae lipase | 91.3% | nih.gov |

| Octyl p-methoxycinnamate | Ethyl p-methoxycinnamate, octanol | Transesterification | Sulfuric acid | 87.40% | chemoprev.org |

Ring-Substituted p-Methoxycinnamate Analogues

Modifications to the aromatic ring of p-methoxycinnamic acid can lead to analogues with altered electronic and biological properties. For instance, the synthesis of 3,5-difluoro-4-methoxycinnamic acid introduces fluorine atoms to the ring, which can significantly impact the molecule's properties. fluorochem.co.uk The synthesis of ring-substituted analogues is often driven by the desire to create compounds with specific pharmacological activities, such as antitumor or anti-inflammatory effects. nih.govacs.orgitb.ac.id For example, the introduction of different substituents on the aromatic ring of cinnamic acid derivatives has been explored to develop novel anticonvulsant agents. pcbiochemres.com

Bioconjugation Strategies Involving p-Methoxycinnamic Acid

Bioconjugation involves linking p-methoxycinnamic acid to other molecules, such as biomolecules or polymers, to create novel materials with combined or enhanced properties. This strategy is particularly relevant for developing new drug delivery systems, nutraceuticals, and photoprotective agents.

One innovative approach is the bioconjugation of p-methoxycinnamic acid (p-MCA) with vegetable oils, like sea buckthorn oil. nih.govnih.gov This involves the epoxidation of the vegetable oil followed by a ring-opening reaction with p-MCA. nih.govnih.gov The resulting bioconjugates act as UV absorbers and can be incorporated into oleogel formulations for skin photoprotection. nih.govnih.gov

Another example is the enzymatic interesterification of phosphatidylcholine with ethyl p-methoxycinnamate to synthesize p-methoxycinnamoylated phospholipids (B1166683). researchgate.net These structured phospholipids are being investigated as potential new nutraceuticals. researchgate.net

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Functional Groups

FTIR spectroscopy is a powerful technique for identifying the various functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds within the molecule, creating a unique spectral fingerprint. nih.govupi.edurjpn.org

Key characteristic absorption bands in the FTIR spectrum of p-methoxycinnamic acid and its derivatives help in their identification. nih.govresearchgate.net For instance, the presence of an aromatic ring is confirmed by C=C stretching vibrations typically observed in the 1600-1450 cm⁻¹ region. nih.govvscht.cz The carboxylate group (-COO⁻) in the sodium salt exhibits characteristic symmetric and asymmetric stretching vibrations. Studies on related compounds show that the carboxylate group vibrations can be influenced by the metal ion it is bonded to. researchgate.net

The methoxy (B1213986) group (-OCH₃) gives rise to characteristic C-O stretching vibrations. nih.gov Additionally, the trans-alkene C-H out-of-plane bending vibration is a diagnostic peak that can help differentiate between cis and trans isomers. researchgate.net In one study, the loss of specific peaks corresponding to aromatic groups, -OH from the carboxylic acid, and C-O groups in p-methoxycinnamic acid when complexed indicated the formation of an inclusion complex. nih.gov

A detailed analysis of the FTIR spectrum of this compound allows for the definitive identification of its key functional components.

Table 1: Characteristic FTIR Absorption Bands for p-Methoxycinnamic Acid Derivatives

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |

| Carboxylate (-COO⁻) | Asymmetric stretch | ~1650-1550 |

| Carboxylate (-COO⁻) | Symmetric stretch | ~1450-1350 |

| Aromatic Ring | C=C stretch | ~1600-1450 nih.gov |

| Methoxy Group | C-O stretch | ~1250-1000 vscht.cz |

| Alkene | =C-H stretch | ~3100-3000 vscht.cz |

| Alkene | C=C stretch | ~1650-1600 |

| Alkene (trans) | =C-H out-of-plane bend | ~980 |

Note: The exact wavenumbers can vary based on the specific molecular environment and sample state.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

In the analysis of related compounds like octyl p-methoxycinnamate (OMC), Raman spectroscopy has been effectively used for both qualitative and quantitative assessments. researchgate.netnih.gov The inelastic scattering of monochromatic light produces a spectrum with peaks corresponding to the molecule's vibrational energies. spiedigitallibrary.org For instance, a strong Raman signal has been observed for 2-ethylhexyl-p-methoxycinnamate (EHMC), a structurally similar compound. nih.gov

The aromatic ring in this compound gives rise to prominent Raman bands. Studies on similar molecules have identified characteristic peaks that can be used for their detection and analysis. researchgate.net The technique is sensitive enough to differentiate between isomers and can be used to monitor changes in molecular structure, such as photoisomerization. researchgate.net The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic-level structure of this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides detailed information about the different types of protons and their immediate electronic surroundings within the this compound molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, with more shielded protons appearing at lower chemical shifts (upfield) and deshielded protons at higher chemical shifts (downfield). pdx.edu

In the ¹H NMR spectrum of a related compound, ethyl trans-4-methoxycinnamate, the aromatic protons on the benzene (B151609) ring typically appear as doublets due to spin-spin splitting with their neighbors. umich.edu The protons of the methoxy group (-OCH₃) characteristically appear as a singlet, as they have no adjacent protons to couple with. rsc.org The vinylic protons of the trans double bond exhibit distinct chemical shifts and a large coupling constant (J value), which is indicative of their trans configuration. umich.edu

The chemical shifts for the protons in this compound can be predicted based on the analysis of similar structures. The sodium salt form may lead to slight variations in chemical shifts compared to the acid or ester forms due to changes in the electronic environment around the carboxylate group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| Aromatic (ortho to -CH=CH) | Doublet | 7.4 - 7.6 |

| Aromatic (ortho to -OCH₃) | Doublet | 6.8 - 7.0 |

| Vinylic (alpha to COO⁻) | Doublet | 6.2 - 6.4 |

| Vinylic (beta to COO⁻) | Doublet | 7.6 - 7.8 |

| Methoxy (-OCH₃) | Singlet | ~3.8 |

Note: These are approximate values and can be influenced by the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of this compound. ksu.edu.sa Each unique carbon atom in the molecule gives a distinct signal in the spectrum, and the chemical shift of each signal provides information about the carbon's hybridization and electronic environment. libretexts.org

The chemical shifts in ¹³C NMR are influenced by the electronegativity of attached atoms and the presence of pi bonds. ksu.edu.saorganicchemistrydata.org For example, the carbon of the carbonyl group (in the carboxylate) is highly deshielded and appears at a high chemical shift value. oregonstate.edu The carbons of the aromatic ring and the double bond appear in the intermediate region of the spectrum, while the carbon of the methoxy group is typically found at a lower chemical shift. rsc.orgoregonstate.edu

Analysis of the ¹³C NMR spectra of related cinnamate derivatives provides a basis for assigning the signals in the spectrum of this compound. rsc.org The number of signals in the spectrum confirms the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Approximate Chemical Shift (δ, ppm) |

| Carboxylate (-COO⁻) | 170 - 175 |

| Aromatic (C-OCH₃) | 160 - 162 |

| Aromatic (C-H ortho to -CH=CH) | 129 - 131 |

| Aromatic (C-H ortho to -OCH₃) | 114 - 116 |

| Aromatic (C-CH=CH) | 126 - 128 |

| Vinylic (alpha to COO⁻) | 115 - 118 |

| Vinylic (beta to COO⁻) | 144 - 146 |

| Methoxy (-OCH₃) | ~55 |

Note: These are approximate values and can be influenced by the solvent and concentration.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid, crystalline form. preprints.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. preprints.org Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and improve spectral resolution. preprints.org

For this compound, ssNMR can be used to characterize its crystalline polymorphs, if any exist. Different crystal packing arrangements will result in distinct ssNMR spectra due to variations in the local chemical environments of the nuclei. This can provide insights into intermolecular interactions, such as those involving the sodium cation and the carboxylate group. rsc.org

Furthermore, ssNMR can be used to study the dynamics within the crystalline solid, such as the rotation of the methoxy group or phenyl ring flips. nih.gov By combining ssNMR with other techniques like X-ray diffraction, a comprehensive understanding of the solid-state structure of this compound can be achieved. preprints.orgnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structural features of compounds through the analysis of their fragmentation patterns. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed to gain insights into its chemical structure.

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. fu-berlin.de In the case of p-methoxycinnamic acid and its derivatives, GC-MS analysis helps in confirming the presence of the target compound and understanding its fragmentation behavior. researchgate.net

The mass spectrum of p-methoxycinnamic acid, the parent acid of this compound, typically shows a molecular ion peak corresponding to its molecular weight. researchgate.net For instance, the p-methoxycinnamic acid compound has a molecular weight of 178.18 g/mol , and its mass spectrum shows a base peak at an m/z value of 178. researchgate.net The fragmentation pattern provides valuable information about the molecule's structure. Common fragmentation pathways for p-methoxycinnamic acid and its esters include:

Loss of a methoxy radical (•OCH3): This fragmentation leads to the formation of a characteristic ion. In the case of p-methoxycinnamic acid, the loss of a methoxy radical ion results in a peak. researchgate.net

Loss of a hydroxyl radical (•OH): The molecular ion can release a hydroxyl radical, producing another significant fragment ion. researchgate.net

Decarboxylation: The loss of carbon dioxide (CO2) from the carboxylic acid group is another common fragmentation pathway.

Cleavage of the ester group: For ester derivatives of p-methoxycinnamic acid, fragmentation often involves the cleavage of the ester bond. tjpr.org

The specific fragmentation pattern can be influenced by the derivatization method used to make the compound more volatile for GC-MS analysis, such as trimethylsilyl (B98337) (TMS) esterification. cerealsgrains.org

Table 1: GC-MS Fragmentation Data for Cinnamic Acid Derivatives

| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Reference |

|---|---|---|---|

| p-Methoxycinnamic acid | 178 | 161, 133 | researchgate.net |

| Methyl cinnamate | 162 | 131, 103, 77 | tjpr.org |

| Ethyl cinnamate | 176 | 131, 103, 77 | tjpr.org |

| Menthyl cinnamate | 286 | - | uns.ac.id |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. researchgate.net It is particularly useful for the analysis of UV filters like p-methoxycinnamate derivatives in various matrices. bohrium.comfrontiersin.orgbg.ac.rsnih.gov

In LC-MS/MS analysis, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer. The precursor ion (the molecular ion or a protonated/deprotonated molecule) is selected and then fragmented to produce product ions. This process, known as tandem mass spectrometry (MS/MS), provides a high degree of specificity and structural information. d-nb.info

For p-methoxycinnamic acid and its derivatives, LC-MS/MS analysis can be used to:

Identify and quantify the compound in complex samples. researchgate.netnih.gov

Elucidate fragmentation pathways. Common fragment ions observed for 4-methoxycinnamic acid include those resulting from the loss of hydroxyl and methoxy groups. researchgate.net

Distinguish between isomers. By combining chromatographic separation with specific fragmentation patterns, it is possible to differentiate between various isomers of methoxycinnamic acid. d-nb.info

The development of LC-MS/MS methods often involves optimizing parameters such as the mobile phase, column, and mass spectrometer settings to achieve the best analytical performance, including low detection limits and high recovery. frontiersin.org

Table 2: LC-MS/MS Parameters for the Analysis of UV Filters

| Parameter | Condition | Reference |

|---|---|---|

| Detection Limit | 0.1 to 5 ng/L | frontiersin.org |

| Recovery | 44% to 99% | frontiersin.org |

| Relative Standard Deviation (RSD) | within 19% | frontiersin.org |

Electronic Spectroscopy and Photophysical Property Probing

Electronic spectroscopy techniques are instrumental in understanding the interaction of molecules with light. For this compound and related compounds, Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide key insights into their electronic structure and photophysical behavior.

UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The p-methoxycinnamate moiety acts as a chromophore, the part of the molecule responsible for absorbing UV radiation. semanticscholar.orgmdpi.com

The UV spectrum of p-methoxycinnamate derivatives typically shows a strong absorption band in the UV-B region (280–315 nm). ias.ac.inrsc.org For instance, octyl methoxycinnamate, a widely used derivative, has an absorption maximum around 310 nm. ias.ac.inresearchgate.net The position and intensity of this absorption peak are influenced by the molecular structure, including the presence of the methoxy group and the ester group, as well as the solvent environment. ias.ac.inrsc.orgnih.gov The structure of ethylhexyl methoxycinnamate, for example, features an electron-releasing methoxy group in the para position to an electron-accepting ester group, which is conjugated with a double bond, a configuration that facilitates the absorption of UVB radiation. mdpi.com

The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is typically high for p-methoxycinnamates, making them efficient UV-B absorbers. ias.ac.in

Table 3: UV-Vis Absorption Data for p-Methoxycinnamate Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Methyl-E-4-methoxycinnamate (E-MMC) | Cyclohexane | 290 | rsc.org |

| Methyl-E-4-methoxycinnamate (E-MMC) | Methanol | 308 | rsc.org |

| 2-ethylhexyl-E-4-methoxycinnamate (E-EHMC) | Cyclohexane | - | rsc.org |

| 2-ethylhexyl-E-4-methoxycinnamate (E-EHMC) | Methanol | - | rsc.org |

| Isoamyl p-methoxycinnamate | - | 308 | mdpi.com |

Fluorescence spectroscopy provides information about the de-excitation pathways of a molecule after it has absorbed light. When a molecule absorbs a photon, it is promoted to an excited electronic state. It can then return to the ground state through various processes, including fluorescence (emission of a photon) or non-radiative decay (conversion of energy to heat).

The fluorescence properties of methoxy-substituted cinnamates are highly dependent on the substitution pattern on the phenyl ring. nih.gov Compounds with a methoxy group at the meta position tend to exhibit strong fluorescence, while para-substituted compounds, like this compound, are often strongly quenched, meaning they have a low fluorescence quantum yield. nih.gov This quenching is attributed to efficient non-radiative decay pathways that allow the molecule to quickly dissipate the absorbed energy without emitting light. researchgate.netnih.gov

Studies on para-methoxy methylcinnamate (p-MMC) have shown that it decays rapidly from the excited state. researchgate.net The excited state dynamics can be influenced by factors such as the solvent and the presence of water, which can accelerate the non-radiative decay process. researchgate.netacs.org The major decay route for p-MMC is thought to involve internal conversion and trans → cis isomerization. researchgate.net Time-resolved fluorescence studies have shown that the excited-state lifetime of p-MMC is on the order of picoseconds. nih.gov

Table 4: Excited State Dynamics of Methoxy Methylcinnamates (MMC)

| Compound | Excited State Lifetime | Key Decay Pathway | Reference |

|---|---|---|---|

| o-MMC | Nanosecond timescale | - | researchgate.net |

| m-MMC | Nanosecond timescale | - | researchgate.net |

| p-MMC | Much faster decay, conformer and excess energy dependent | trans → cis isomerization, internal conversion | researchgate.net |

| p-MMC-H2O complex | Significantly accelerated nonradiative decay | - | researchgate.net |

Crystalline Forms and Solid State Chemistry of P Methoxycinnamate Compounds

X-ray Diffraction (XRD) Analysis of Crystal Structures

X-ray diffraction (XRD) is a cornerstone, non-destructive analytical technique for investigating the internal lattice of crystalline materials. carleton.edu It provides detailed information about the three-dimensional arrangement of atoms and molecules, including unit cell dimensions, bond lengths, and bond angles. carleton.edu The technique is based on the principle of constructive interference of monochromatic X-rays with a crystalline sample, governed by Bragg's Law. carleton.edu The resulting diffraction pattern is unique to a specific crystalline structure, acting as a fingerprint for that solid form.

Powder X-ray Diffraction (PXRD) is a rapid and powerful method used to analyze the crystalline nature of a bulk sample. The technique involves directing X-rays at a finely powdered sample and measuring the scattered intensity as a function of the scattering angle (2θ). Crystalline materials produce a series of sharp, well-defined peaks in the diffraction pattern, whereas amorphous materials yield a broad, diffuse halo.

In the study of p-methoxycinnamate compounds, PXRD is essential for confirming the formation of new crystalline phases, such as cocrystals, and for identifying different polymorphs. For instance, the diffractogram of pure p-methoxycinnamic acid (pMCA) shows characteristic sharp peaks, confirming its crystalline nature. semanticscholar.org When pMCA is cocrystallized with a coformer like succinic acid or meglumine (B1676163), the resulting PXRD pattern shows new, unique diffraction peaks that are absent in the patterns of the individual starting materials. researchgate.netresearchgate.netresearchgate.net This confirms the formation of a new multicomponent crystalline phase rather than a simple physical mixture. researchgate.net

For example, the formation of a p-methoxycinnamic acid-succinic acid (pMCA-SA) cocrystal was confirmed by the appearance of new diffraction peaks at 2θ angles of 21.92°, 25.91°, and 39.25°. researchgate.netoamjms.eu Similarly, a cocrystal of pMCA with caffeine (B1668208) exhibited new peaks at 2θ values of 9.4054°, 13.8609°, 15.2124°, 17.8274°, and 19.2285°. aip.org These distinct patterns are crucial evidence for the creation of a novel solid form.

Table 1: Characteristic PXRD Peaks for p-Methoxycinnamic Acid (pMCA) and its Cocrystals

| Compound | Key Diffraction Peaks (2θ) | Reference |

|---|---|---|

| p-Methoxycinnamic acid (pMCA) | 7.98°, 16.12°, 16.23°, 15.92°, 27.04° | semanticscholar.org |

| pMCA-Succinic Acid Cocrystal | 21.92°, 25.91°, 39.25° (New Peaks) | researchgate.netoamjms.eu |

| pMCA-Caffeine Cocrystal | 9.4054°, 13.8609°, 15.2124°, 17.8274°, 19.2285° (New Peaks) | aip.org |

While PXRD provides a fingerprint of a crystalline solid, single-crystal X-ray diffraction (SCXRD) offers a precise, three-dimensional map of the atomic positions within the crystal lattice. carleton.edu This technique requires a small, high-quality single crystal. By analyzing the diffraction pattern produced when the crystal is rotated in an X-ray beam, researchers can determine the exact structure of the molecule, including its conformation, and how multiple molecules pack together to form the crystal. brynmawr.edunih.gov

SCXRD is the definitive method for elucidating the supramolecular arrangement and non-covalent interactions, such as hydrogen bonds, that stabilize the crystal structure. bris.ac.uk For example, studies on cocrystals of various cinnamic acid derivatives have utilized SCXRD to identify and understand the consistent hydrogen-bonding motifs that form between the cinnamic acid's carboxylic acid group and the coformer molecule. bris.ac.uk This detailed structural information is invaluable for crystal engineering, where the goal is to design solid forms with specific, desired properties. bris.ac.uk The technique has been used to investigate crystal structures at different temperatures to observe structural changes, such as thermal contraction along a specific axis. aps.org

Cocrystallization and Multicomponent Solid Forms

Cocrystallization is a crystal engineering strategy used to modify the physicochemical properties of a solid without altering its covalent chemical structure. bris.ac.uk A cocrystal is a multicomponent crystal composed of two or more neutral molecules held together by non-covalent interactions, typically hydrogen bonding. bris.ac.uk For compounds like p-methoxycinnamic acid, which has poor water solubility, forming cocrystals with a highly soluble coformer can significantly enhance its solubility and dissolution rate. oamjms.euunair.ac.id

The design of cocrystals involves selecting a suitable coformer that can form robust intermolecular interactions, such as hydrogen bonds, with the target molecule. semanticscholar.org For p-methoxycinnamic acid (pMCA), coformers like succinic acid, caffeine, and meglumine have been successfully used. researchgate.netoamjms.euaip.org The preparation of these cocrystals can be achieved through various methods. The solvent evaporation technique is a common approach, where the active ingredient and the coformer are dissolved in a suitable solvent in a specific molar ratio, and the solvent is then allowed to evaporate slowly, leading to the formation of cocrystal. researchgate.netoamjms.eu Another method is solvent-drop grinding, where the components are ground together with a small amount of solvent, a technique that has been used to prepare a pMCA-meglumine multicomponent crystal. researchgate.net

Research has also explored cocrystal formation with derivatives like ethyl p-methoxycinnamate (EPMC) using coformers such as succinic acid and tartaric acid to improve solubility. samipubco.comresearchgate.net

Table 2: Examples of p-Methoxycinnamic Acid Cocrystals and Preparation Methods

| Active Ingredient | Coformer | Molar Ratio (API:Coformer) | Preparation Method | Reference |

|---|---|---|---|---|

| p-Methoxycinnamic Acid (pMCA) | Succinic Acid | 1:1 | Solvent Evaporation | oamjms.eu |

| p-Methoxycinnamic Acid (pMCA) | Caffeine | 1:1 | Solvent Evaporation | aip.orgunair.ac.id |

| p-Methoxycinnamic Acid (pMCA) | Meglumine | 1:1 | Solvent Drop Grinding | researchgate.net |

| Ethyl p-methoxycinnamate (EPMC) | Succinic Acid | Not Specified | Not Specified | researchgate.net |

The formation and stability of cocrystals are governed by specific intermolecular interactions between the constituent molecules. semanticscholar.org Hydrogen bonds are the most common and directional interactions utilized in cocrystal design. bris.ac.uksemanticscholar.org Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, are invaluable for detecting these interactions.

In the pMCA-caffeine cocrystal, FTIR analysis revealed changes in the absorption bands corresponding to the O-H (hydroxyl) and C=O (carbonyl) functional groups of pMCA. aip.org These shifts indicate that these groups are involved in hydrogen bonding with the caffeine molecule in the cocrystal lattice. aip.org Similarly, for the p-methoxycinnamic acid-meglumine multicomponent crystal, FTIR spectra showed wavenumber shifts that confirmed the presence of strong molecular interactions between the two components. researchgate.net Studies on a broader range of cinnamic acid derivative cocrystals have identified consistent hydrogen-bonding motifs, such as the interaction between a carboxylic acid group and a pyridyl nitrogen atom, which serve as reliable building blocks in crystal engineering. bris.ac.uk

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, and stability, even though they are chemically identical. Pseudopolymorphism refers to a similar phenomenon observed in solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

Studies on related compounds, such as ethyl p-methoxycinnamate (EPMC), have demonstrated the existence of solvent-mediated polymorphism. samipubco.comresearchgate.net This means that the choice of solvent during crystallization can direct the formation of a specific polymorphic form. For instance, crystallization of EPMC from a non-polar solvent like n-hexane resulted in a different crystal form compared to other solvents, and this form exhibited enhanced solubility. researchgate.net

The characterization and differentiation of polymorphs rely on various analytical techniques. PXRD is crucial, as each polymorph will produce a unique diffraction pattern. Thermal analysis methods like Differential Scanning Calorimetry (DSC) are also used to identify polymorphs by their different melting points and transition energies. samipubco.com The investigation of polymorphism is vital in materials science to ensure that the most stable and effective solid form of a compound is consistently produced. researchgate.net

Identification and Characterization of Different Crystalline Forms

The identification of different crystalline forms of a pharmaceutical salt like sodium p-methoxycinnamate involves a combination of analytical techniques. Powder X-ray Diffraction (PXRD) is the primary method used to distinguish between polymorphs, as each crystalline form produces a unique diffraction pattern.

Further characterization is typically achieved through:

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can identify different polymorphs by their unique melting points, transition temperatures, and thermal stability profiles.

Spectroscopy: Methods like Fourier-Transform Infrared (FT-IR) spectroscopy and Solid-State Nuclear Magnetic Resonance (SS-NMR) can reveal differences in intermolecular interactions, such as hydrogen bonding, which vary between polymorphs.

Microscopy: Polarized light microscopy can be used to observe the morphology and optical properties of different crystal habits.

For instance, studies on the related compound sodium pravastatin (B1207561) have demonstrated the successful identification and characterization of multiple polymorphic forms using a combination of PXRD, thermal analysis, and spectroscopic methods. These studies show that different crystallization processes can yield distinct crystal forms with unique physical properties, a principle that applies broadly to pharmaceutical salts.

Solvent-Mediated Polymorphism

Solvent-mediated polymorphism is a phenomenon where the choice of solvent directly influences which crystalline form of a compound is produced. The interaction between the solute and the solvent during nucleation and crystal growth is a key factor in determining the resulting crystal structure. This process involves the dissolution of a metastable form, followed by the nucleation and growth of a more stable form.

Research on ethyl p-methoxycinnamate (EPMC), a closely related ester, illustrates this principle effectively. The solubility of EPMC and its resulting crystal habit can be modified by using solvents with different polarities. Crystallization from a non-polar solvent like n-hexane was shown to produce a different polymorphic modification compared to crystallization from more polar solvents. Factors such as solvent polarity, temperature, and concentration can all influence the final crystalline form obtained.

The general mechanism can be influenced by the dielectric constant (ε) of the solvent; solvents with different dielectric constants can produce polymorphs with varying physical properties. This principle is broadly applicable and suggests that the crystalline form of this compound could similarly be controlled by a careful selection of crystallization solvents.

Thermal Behavior and Phase Transitions

The thermal behavior of a compound provides critical information about its stability, purity, and physical state. Thermal analysis techniques are essential for characterizing phase transitions such as melting, crystallization, and decomposition.

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It is widely used to determine the temperatures and heat flows associated with thermal transitions in a material. A DSC thermogram provides data on melting points, glass transitions, and other phase changes.

Table 1: Illustrative Thermal Events of p-Methoxycinnamate Compounds by DSC This table presents data from related compounds to illustrate the type of information obtained via DSC analysis.

| Compound | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) |

|---|---|---|---|---|

| 4-Methoxycinnamic Acid | Melting | Not Reported | 172.15 | 32.55 kJ/mol |

| Ethyl p-methoxycinnamate (Form 1) | Melting | Not Reported | 48.99 | 100.20 J/g |

| Ethyl p-methoxycinnamate (n-hexane polymorph) | Melting | Not Reported | 45.33 | 82.59 J/g |

Data sourced from studies on related p-methoxycinnamate compounds.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials by observing the temperatures at which they decompose. The TGA curve plots the mass loss versus temperature, from which the onset of decomposition can be determined.

TGA studies on various sodium salts of organic acids show common patterns, often involving an initial mass loss due to the release of water (dehydration) followed by decomposition of the anhydrous salt at higher temperatures. For example, the thermal decomposition of sodium bicarbonate has been studied to determine its kinetics and activation energy. A TGA of this compound would be expected to show high thermal stability, with decomposition occurring at an elevated temperature, likely resulting in the formation of sodium carbonate as a final residue, a common outcome for the thermal decomposition of sodium carboxylates in an air or nitrogen atmosphere. The precise decomposition temperature and profile would be unique to its chemical structure.

Photophysical and Photochemical Investigations of P Methoxycinnamate Systems

Ultraviolet Radiation Absorption Mechanisms

P-methoxycinnamate derivatives are primarily recognized for their ability to absorb ultraviolet B (UVB) radiation, with wavelengths ranging from 280 to 320 nm. typology.comcosmileeurope.euatamankimya.com The primary mechanism of UV absorption involves the excitation of electrons in the molecule from a lower energy state to a higher energy state. cosmileeurope.eu Specifically, the energy of the absorbed photon corresponds to the energy required to promote an electron from a low to a higher orbit. cosmileeurope.eu This process is facilitated by the presence of chromophore groups, such as C=C and C=O, which contain loosely held electrons susceptible to excitation by UV radiation.

The absorption spectrum of these compounds is characterized by a strong absorption peak around 310 nm. atamankimya.comias.ac.in For instance, isoamyl p-methoxycinnamate has a maximum absorption wavelength of 308 nm. mdpi.com The molecular structure, particularly the methoxy (B1213986) group (-OCH₃) on the aromatic ring and the conjugated system, is instrumental in defining the selective UV absorption properties. typology.comias.ac.in The extent of conjugation plays a dual role: it shifts the excitation energy spectrum into the UVB region and creates closely spaced excited states that facilitate non-radiative decay. ias.ac.in

Theoretical studies on methyl p-methoxycinnamate (p-MMC), a model for related compounds, have shown that the lowest excited singlet state (S₁) is a ππ* state, which is responsible for the strong UVB absorption. aip.org The absorption of UV radiation prevents these harmful rays from penetrating deeper into materials or skin.

Photoisomerization Dynamics: cis- and trans-Isomer Interconversion

Upon absorption of UV radiation, a primary photochemical reaction for p-methoxycinnamate derivatives is the reversible isomerization between the trans (E) and cis (Z) forms. rsc.orgresearchgate.netaip.org The trans-isomer is generally the more stable and predominantly used form. researchgate.netresearchgate.net However, UV exposure induces its conversion to the cis-isomer. researchgate.netaip.orgresearchgate.net

The dynamics of this interconversion are influenced by the surrounding environment, such as the polarity of the solvent and the concentration of the compound. rsc.orgresearchgate.net For instance, in dilute solutions, a photostationary state is established between the trans and cis isomers. rsc.orgrsc.org The ratio of these isomers at this equilibrium depends on the solvent due to variations in the isomerization quantum yield. rsc.org Studies have shown that in a non-polar solvent like cyclohexane, a higher percentage of the initial absorptivity is retained compared to a polar solvent like methanol (B129727). rsc.org

Theoretical models suggest that the photoisomerization can proceed through different pathways. rsc.org One proposed route involves the initial photoexcited state (trans-1ππ) undergoing internal conversion to a dark ¹nπ state, followed by intersystem crossing to a triplet state (T₁), which then decays to either the trans or cis ground state. rsc.orgtandfonline.com Another potential pathway is a direct twisting around the C=C bond on the ¹ππ* potential energy surface. rsc.org The specific pathway can be sensitive to substitutions on the phenyl ring. rsc.org

| Parameter | Value/Observation | Solvent/Conditions |

| trans-OMC λmax | 310 nm | Methanol |

| cis-OMC λmax | 291 nm | Methanol |

| Retained Absorptivity (Photostationary State) | 79% ±1% | Cyclohexane |

| Retained Absorptivity (Photostationary State) | 68% ±2% | Methanol |

| Photoisomerization Quantum Yield (trans → cis) | 0.26 | Ethanol (B145695) |

| Photoisomerization Quantum Yield (cis → trans) | 0.29 | Ethanol |

This table presents key data on the photoisomerization of octyl p-methoxycinnamate (OMC) in different solvents. rsc.orgrsc.org

Photodegradation Pathways and Byproduct Formation

Beyond photoisomerization, p-methoxycinnamate systems can undergo irreversible photodegradation, leading to the formation of various byproducts. rsc.orgresearchgate.net This degradation is particularly pronounced in aggregated states. rsc.orgrsc.org

Direct Photolysis Mechanisms

Direct photolysis, where the molecule is broken down by direct absorption of light energy, is a significant degradation pathway for p-methoxycinnamates in aqueous environments. researchgate.netnih.gov This process can involve bond fracture, rearrangement, or cyclization. researchgate.net Studies on octyl p-methoxycinnamate (OMC) have shown that it degrades rapidly via direct photolysis. nih.govscience.gov The kinetics of this photolysis are influenced by the isomeric form, with the trans-isomer generally degrading faster than the cis-isomer. researchgate.net

The primary photofragments of protonated OMC have been identified through gas-phase laser photodissociation spectroscopy. preprints.orgwhiterose.ac.uk The major fragments correspond to cleavage on either side of the ether oxygen of the ester group and the C-C bond adjacent to the ester carbonyl group. preprints.orgwhiterose.ac.uk

Formation of Photodimers and Other Photoproducts

In addition to fragmentation, photodimerization is a key degradation pathway, especially in aggregated states. rsc.orgresearchgate.net The formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) has been reported. atamanchemicals.comscbt.com Specifically, for OMC, two major stable cyclodimers have been identified: a δ-truxinate from a head-to-head dimerization and an α-truxillate from a head-to-tail dimerization. science.gov

| Photoproduct | Formation Pathway |

| cis-isomer | Photoisomerization |

| Cyclodimers (e.g., δ-truxinate, α-truxillate) | Photodimerization |

| 4-methoxybenzaldehyde (B44291) | Photohydrolysis |

| 2-ethylhexanol | Photohydrolysis |

This table summarizes the major photoproducts formed from the degradation of p-methoxycinnamates. rsc.orgresearchgate.netscience.gov

Role of Aggregation State on Photochemistry

The aggregation state of p-methoxycinnamate molecules plays a critical role in their photochemical behavior. rsc.orgrsc.org While in dilute solutions the primary photochemical event is reversible photoisomerization, aggregation leads to rapid and irreversible photodegradation. rsc.orgresearchgate.net This is observed in neat films and aqueous colloidal suspensions of OMC. rsc.orgrsc.org

Aggregation facilitates complex photochemistry, resulting in a mixture of photoproducts including cis and trans isomers, photodimers, and other species. rsc.orgrsc.org Notably, some of these photoproducts formed in aggregated states have absorption that extends into the UVA region and can generate reactive oxygen species. rsc.orgresearchgate.net The local environment, including interactions with other molecules in a formulation, can significantly perturb the electronic structure and intrinsic photochemistry of the sunscreen molecule. whiterose.ac.ukfrontiersin.org For instance, J-aggregation, a specific type of π-π stacking, can cause a redshift in the UV absorption spectrum. whiterose.ac.ukfrontiersin.org

Excited State Dynamics and Energy Dissipation Mechanisms

The photostability of p-methoxycinnamate derivatives is intrinsically linked to the dynamics of their excited states and the efficiency of their energy dissipation mechanisms. ias.ac.inresearchgate.net Ideally, a sunscreen molecule should quickly dissipate the absorbed UV energy through non-radiative pathways to return to the ground state without undergoing photochemical reactions. researchgate.net

For p-methoxycinnamates, the excited-state dynamics are complex. ias.ac.inaip.org Upon excitation to the bright ¹ππ* state, the molecule does not always directly return to the ground state. researchgate.net Instead, internal conversion to a "dark" ¹nπ* state can occur, which acts as a bottleneck and impedes rapid energy dissipation. researchgate.net

The lifetime of the excited S₁ state varies depending on the substitution pattern on the phenyl ring. aip.orgresearchgate.net For para-methoxy methylcinnamate (p-MMC), the decay is much faster compared to the ortho- and meta-isomers. aip.orgresearchgate.net Theoretical calculations for p-MMC suggest that two decay routes are available from the S₁ state: trans → cis isomerization via twisting of the double bond and internal conversion to the ¹nπ* state. aip.orgresearchgate.net

The presence of water can also influence the excited-state dynamics. Microsolvation of p-MMC with a single water molecule has been shown to accelerate the non-radiative decay, potentially by raising the energy barrier for the internal conversion to the ¹nπ* state, thus favoring the direct isomerization pathway. aip.orgresearchgate.net

Interestingly, the photoproducts formed during degradation can have very different excited-state properties compared to the parent molecule. rsc.org While the isomeric forms of OMC have very short-lived excited states (fluorescence lifetime τf < 30 ps), some of the UVA-absorbing photoproducts exhibit long-lived excited states (τf > 1 ns). rsc.orgresearchgate.net

Singlet Oxygen Generation and its Mechanistic Implications

The generation of singlet oxygen (¹O₂), a highly reactive oxygen species (ROS), is a significant aspect of the photochemistry of p-methoxycinnamate systems. While the initial trans- and cis-isomers of p-methoxycinnamates are not efficient sensitizers for singlet oxygen, their photodegradation products can be. rsc.orgacs.org

Research on octyl p-methoxycinnamate (OMC) has demonstrated that upon exposure to UV radiation, particularly in aggregated states such as in concentrated solutions or colloidal suspensions, the molecule undergoes irreversible photodegradation. rsc.orgthieme-connect.com This process leads to the formation of multiple photoproducts, including not only the expected cis/trans isomers and cyclobutane dimers from [2+2] photocycloaddition reactions, but also other species that absorb into the UVA region. rsc.orgresearchgate.net

Crucially, characterization of these UVA-absorbing photoproducts reveals that they possess long-lived excited states. rsc.orgacs.org Unlike the parent isomers of OMC, which have excited-state lifetimes of less than 30 picoseconds, these photoproducts exhibit lifetimes greater than 1 nanosecond. rsc.org It is these long-lived excited states that are capable of acting as sensitizers, transferring energy to ground-state triplet oxygen (³O₂) to generate reactive singlet oxygen. rsc.orgacs.org This sensitization has been confirmed experimentally by observing the oxidation of ¹O₂-specific fluorescent probes in the presence of irradiated OMC aggregates. rsc.org The formation of these photoproducts and their subsequent ability to generate ROS provide a potential mechanism for photodegradation and associated effects. rsc.org Studies on illuminated aqueous solutions of OMC have provided evidence for the photochemical formation of singlet molecular oxygen. researchgate.net

Factors Influencing Singlet Oxygen Generation by p-Methoxycinnamate Photoproducts

| Factor | Observation | Implication |

| Aggregation | Irreversible photodegradation and formation of multiple photoproducts occur in aggregates (neat films, aqueous suspensions). rsc.orgacs.org | The local environment and concentration of the p-methoxycinnamate system are critical for the formation of ¹O₂ sensitizers. |

| Photoproduct Formation | Photoproducts are formed that absorb in the UVA region (e.g., around 400 nm). rsc.org | The absorption profile changes upon irradiation, leading to species that can be excited by lower-energy UVA light. |

| Excited-State Lifetime | Photoproducts possess long-lived excited states (τf > 1 ns). rsc.orgacs.org | A longer excited-state lifetime increases the probability of energy transfer to molecular oxygen to form ¹O₂. |

| Excitation Wavelength | Excitation of the photoproducts (e.g., at 405 nm) sensitizes ¹O₂ formation. rsc.org | The action spectrum for ¹O₂ generation is linked to the absorption of the photoproducts, not the parent compound. |

Electrochemical Properties and Transformations of P Methoxycinnamate Compounds

Cyclic Voltammetry and Electrooxidation Studies

Cyclic voltammetry is a primary tool for investigating the electrooxidation of p-methoxycinnamate and its derivatives. These studies typically involve scanning the potential of a working electrode and measuring the resulting current, providing information on the oxidation potentials and the stability of the electrochemically generated intermediates.

The electrooxidation of methyl p-methoxycinnamate and related methoxylated cinnamate (B1238496) esters has been systematically studied using cyclic voltammetry. beilstein-journals.orgscielo.br The oxidation process is characterized by irreversible anodic peaks, indicating that the initial radical cations formed are unstable and undergo rapid subsequent chemical reactions. scielo.br During the second sweep in cyclic voltammetry experiments, a significant decrease in current is observed, which further supports the irreversible nature of the oxidation wave. scielo.br

The electrochemical oxidation of these aromatic ethers involves the transfer of an electron from the π-system to form a radical cation. rsc.org The position of the methoxy (B1213986) group on the aromatic ring significantly influences the ease of oxidation. For instance, in a series of monomethoxylated methyl cinnamates, the para-substituted compound (methyl 4-methoxycinnamate) and the ortho-substituted isomer show less positive first oxidation peak potentials compared to the meta-substituted isomer. rsc.org

The oxidation peak potentials (Epa) for methyl 4-methoxycinnamate and other related cinnamate esters, as determined in acetonitrile, are presented below. The ease of oxidation is inversely related to the Epa value.

Data sourced from Pardini, V. L., et al. (2001). beilstein-journals.orgrsc.org

Similarly, studies on sunscreen agents like octyl methoxycinnamate (OMC) in mixed buffer and ethanol (B145695) solutions show an irreversible electrode reaction that is controlled by adsorption onto the electrode surface. researchgate.net

The electrochemical oxidation of methyl 4-methoxycinnamate is significantly influenced by several experimental parameters, including the solvent, the material of the electrode, and the concentration of the substrate. scielo.brrsc.org Investigations have explored the effects of current density, cell type (divided vs. undivided), and the presence of a base. beilstein-journals.orgscielo.br

Solvent and Supporting Electrolyte: Most cyclic voltammetry studies on methyl p-methoxycinnamate are conducted in the aprotic solvent acetonitrile, often with sodium perchlorate (B79767) (NaClO₄) as the supporting electrolyte. rsc.org The choice of solvent is critical as it can participate in the reaction, as seen in anodic methoxylation where methanol (B129727) acts as both solvent and nucleophile. beilstein-journals.org

Electrode Material: Platinum is a commonly used material for both the working and counter electrodes in these studies. rsc.orgresearchgate.net However, other materials like glassy carbon and boron-doped diamond have also been employed for the analysis of related compounds. researchgate.net The nature of the anode material can influence the reaction pathway; for example, anodic oxidation of similar compounds at a platinum anode in the presence of sodium methoxide (B1231860) favors methoxylation on the aromatic ring. rsc.org

Substrate Concentration: The concentration of the p-methoxycinnamate substrate has been shown to affect the outcome of preparative electrolyses. beilstein-journals.orgrsc.org In voltammetric studies, substrate concentrations are typically in the millimolar range (e.g., 3 mmol L⁻¹). rsc.org

Anodic Methoxylation Reactions and Product Characterization

Preparative electrolysis of methyl 4-methoxycinnamate and its derivatives in methanolic solutions leads to anodic methoxylation, a process that introduces methoxy groups onto the molecule. beilstein-journals.orgscielo.br These reactions can occur in either neutral or basic methanolic solutions, and the products formed are a result of methoxylation on both the aromatic ring and the side chain. beilstein-journals.orgscielo.br

The distribution of products is highly dependent on the reaction conditions and the substitution pattern of the starting material. scielo.br For methyl 4-methoxycinnamate, the influence of current density, cell type, electrode material, solvent, and substrate and base concentration has been investigated. beilstein-journals.orgscielo.br Increasing the number of methoxy groups already present on the aromatic ring tends to favor the formation of nuclear methoxylation products in higher yields. beilstein-journals.orgscielo.br The specific structure of the isolated products can also be dependent on the work-up procedures used after electrolysis. beilstein-journals.org

Electroreduction Pathways of p-Methoxycinnamate Derivatives

While electrooxidation has been more extensively studied, the electroreduction of p-methoxycinnamate derivatives also presents distinct and synthetically useful pathways. The reduction typically targets the activated carbon-carbon double bond of the cinnamate structure.

One significant electroreduction pathway is electrochemical carboxylation . In this process, the galvanostatic reduction of chiral cinnamic acid derivatives in the presence of a carbon dioxide atmosphere yields chiral 2-phenylsuccinate esters. beilstein-journals.orgrsc.orgnih.gov This reaction proceeds under mild conditions and allows for the formation of new carbon-carbon bonds. rsc.org

Another potential pathway, demonstrated for the parent cinnamic acid, is the reduction to the corresponding aldehyde . The cathodic reduction of cinnamic acid at zinc or amalgamated copper electrodes can produce cinnamic aldehyde. asianpubs.org This two-electron process is analogous to the reduction of other aromatic carboxylic acids, where the intermediate aldehyde can sometimes be isolated before further reduction to an alcohol. asianpubs.org

For larger ester derivatives like octyl methoxycinnamate (OMC), voltammetric studies show a single, broad, and irreversible cathodic peak, indicating the reduction of the analyte. csic.es This reduction occurs at a potential of approximately -1.1 V vs. Ag/AgCl on a glassy carbon electrode. csic.es

Electrochemical Behavior in Different Media (Aprotic vs. Aqueous)

The electrochemical behavior of p-methoxycinnamate compounds is highly dependent on the medium in which the analysis is performed.

Aprotic Media: In aprotic solvents like acetonitrile, the primary electrochemical process observed for methyl p-methoxycinnamate is an irreversible oxidation. scielo.br The absence of nucleophilic species like water allows for the study of the intrinsic oxidation potential of the molecule and the behavior of the resulting radical cation. These conditions are often used to explore synthetic applications like anodic methoxylation, where a different nucleophile (methanol) is intentionally used as the solvent. beilstein-journals.org

Aqueous and Mixed Media: Due to the low water solubility of many p-methoxycinnamate esters, such as the sunscreen agent octyl methoxycinnamate (OMC), electrochemical studies in aqueous environments often employ mixed solvents. researchgate.net A common medium is a mixture of a Britton-Robinson buffer and an organic solvent like ethanol or methanol. researchgate.netcsic.es In these media, the electrochemical reduction of OMC is typically observed, characterized by a well-defined but irreversible cathodic peak. researchgate.netcsic.es The process is often adsorption-controlled, where the analyte first accumulates on the electrode surface before the electron transfer occurs. csic.es The pH of the aqueous component can also play a crucial role in the electrochemical response.

Mechanistic Insights into Molecular and Cellular Interactions of P Methoxycinnamate Derivatives

Molecular-Level Interactions and Receptor Binding Studies

The biological effects of p-methoxycinnamate derivatives are initiated by their interaction with specific molecular targets. While comprehensive receptor binding assays for sodium p-methoxycinnamate are not extensively documented in the available literature, studies on related derivatives provide valuable insights into their potential binding mechanisms.

Molecular docking studies have been employed to predict the binding affinity of p-methoxycinnamate derivatives with various receptors. For instance, ethyl p-methoxycinnamate (EPMC) has been shown to interact with the active sites of several enzymes. A docking study predicted that EPMC interacts with amino acid residues at the binding site of tyrosine kinase (PDB 1XKK), including Met766, Met793, Thr854, Thr790, Gln791, and Ala743. univmed.org This interaction suggests a potential mechanism for its observed anti-angiogenic activity. univmed.org Such studies are crucial in drug development as they help determine the dose or plasma concentration needed to achieve a therapeutically effective level of receptor occupancy. giffordbioscience.com

Furthermore, the structural features of p-methoxycinnamate derivatives, such as the aromatic ring, vinylic double bond, and ether and ester moieties, are critical for their biological activity. samipubco.com These features allow for various non-covalent interactions, including hydrogen bonding and van der Waals forces, which are fundamental to receptor binding and subsequent biological responses. researchgate.net The study of these interactions helps in understanding the structure-activity relationships of these compounds. researchgate.net

| Compound | Target Receptor/Enzyme | Predicted Interacting Residues | Reference |

| Ethyl p-methoxycinnamate (EPMC) | Tyrosine Kinase (PDB: 1XKK) | Met766, Met793, Thr854, Thr790, Gln791, Ala743 | univmed.org |

Cellular Pathway Modulation

The interaction of p-methoxycinnamate derivatives with molecular targets triggers a cascade of events that modulate various cellular signaling pathways. These pathways are central to processes such as inflammation, cell proliferation, and angiogenesis.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Several studies have demonstrated the inhibitory effect of p-methoxycinnamate derivatives on this pathway.

Ethyl p-methoxycinnamate (EPMC) has been shown to inhibit NF-κB activation. researchgate.netmdpi.com Research indicates that EPMC can downregulate the NF-κB pathway, which is implicated in tumorigenesis through the PI3K/Akt/NF-κB signaling cascade. researchgate.netmdpi.com In melanoma cells, EPMC demonstrated potent inhibitory activity on NF-κB with an IC50 of 88.7 μM. researchgate.netmdpi.com The inhibition of NF-κB-dependent transcription is a key mechanism underlying the anti-metastasis and chemosensitizing effects of EPMC. researchgate.netmdpi.com Furthermore, EPMC has been found to enhance the expression of Oct4, a pluripotency marker, partially through the NF-κB signaling pathway. nih.gov This suggests a role for EPMC in maintaining the self-renewal and pluripotency of stem cells. nih.gov The immunomodulatory effects of some organic UV filters, including a p-methoxycinnamate derivative, have also been linked to the NF-κB signaling pathway. nih.gov

The p38 mitogen-activated protein kinase (MAPK) and Akt signaling pathways are crucial for cell survival, growth, and differentiation. Evidence suggests that p-methoxycinnamate derivatives can modulate these pathways.